5-Acetyl-2-bromopyridine chemical properties
5-Acetyl-2-bromopyridine chemical properties
An In-depth Technical Guide to 5-Acetyl-2-bromopyridine
Introduction
5-Acetyl-2-bromopyridine, with CAS number 139042-59-4, is a highly versatile heterocyclic compound.[1][2][3] It belongs to the class of halogenated pyridines, which are crucial building blocks in modern organic synthesis.[4] The presence of both a reactive bromine atom at the 2-position and an acetyl group at the 5-position on the pyridine (B92270) ring makes it a valuable intermediate for a multitude of chemical transformations.[3][4] Its unique electronic and structural features are leveraged in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[3][5][6] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Acetyl-2-bromopyridine for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
5-Acetyl-2-bromopyridine is typically an off-white to light yellow crystalline powder under standard conditions.[3][5][7] Its chemical structure combines an electron-withdrawing acetyl group and a halogen atom on the pyridine ring, influencing its reactivity and physical characteristics.[4] The bromine atom serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions, while the acetyl group provides a site for various carbonyl-related chemical modifications.[4]
Table 1: Physical and Chemical Properties of 5-Acetyl-2-bromopyridine
| Property | Value | Source(s) |
| CAS Number | 139042-59-4 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO | [1][2][3] |
| Molecular Weight | 200.03 - 200.04 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow crystalline powder | [1][3][5][7] |
| Melting Point | 58-62 °C or 124-128 °C | [3][5][7] |
| Boiling Point | 304.7 °C at 760 mmHg (Predicted) | [7][8] |
| Density | 1.53 - 1.573 g/cm³ (Predicted) | [5][7][8] |
| Solubility | Soluble in Methanol | [8][9] |
| pKa | -1.01 ± 0.10 (Predicted) | [8][9] |
| Flash Point | 138.1 °C | [7] |
| InChIKey | MUKKGHQBUKOMTD-UHFFFAOYSA-N | [2][10] |
Note on Melting Point: Different sources report varying melting points, which may be due to differences in purity or crystalline form.
Table 2: Spectroscopic Data Summary
| Technique | Description | Source(s) |
| Mass Spectrometry (MS) | Used to determine molecular weight and fragmentation patterns for structural elucidation. The molecular ion peak [M+1] is observed at m/z 200.1. | [4][11] |
| ¹³C NMR Spectroscopy | Data is available for carbon skeleton analysis. | [2] |
| Infrared (IR) Spectroscopy | Attenuated Total Reflectance (ATR-IR) spectrum is available for identifying functional groups. | [10] |
Experimental Protocols
Synthesis of 5-Acetyl-2-bromopyridine
A common and effective method for synthesizing 5-Acetyl-2-bromopyridine involves the regioselective lithiation of 2,5-dibromopyridine (B19318), followed by quenching with an acetylating agent such as N,N-dimethylacetamide.[4][11]
Protocol: Lithiation-Acetylation of 2,5-Dibromopyridine [8][11]
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,5-dibromopyridine (1.0 g, 4.219 mmol) in anhydrous diethyl ether (10 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M solution in hexane, 2.0 mL, 5.0 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress of the lithiation can be monitored by thin-layer chromatography (TLC).
-
Acetylation: Add N,N-dimethylacetamide (0.58 g, 6.3 mmol) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 4 hours.
-
Quenching and Workup: Quench the reaction by carefully adding ice water. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and partition between a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and ethyl acetate (B1210297) (EtOAc).
-
Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: The resulting crude product is a yellow solid, which can be further purified by recrystallization or column chromatography to yield 1-(6-bromopyridin-3-yl)ethanone (5-Acetyl-2-bromopyridine). The reported yield is approximately 47%.[11]
Chemical Reactivity and Key Reactions
The dual functionality of 5-Acetyl-2-bromopyridine makes it a versatile substrate for various organic transformations.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the C-2 position is highly susceptible to palladium-catalyzed cross-coupling reactions. 5-Acetyl-2-bromopyridine serves as an effective electrophilic partner, allowing for the formation of C-C bonds with a wide range of organoboron compounds.[4]
General Protocol:
-
To a reaction vessel, add 5-Acetyl-2-bromopyridine, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene (B28343) and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.
Other Reactions
-
Nucleophilic Aromatic Substitution: The C-Br bond can be displaced by various nucleophiles to introduce new functional groups.[3]
-
Carbonyl Chemistry: The acetyl group can be reduced to an alcohol, oxidized, or converted into other functionalities, further expanding the synthetic utility of the molecule.[4]
Applications in Research and Development
5-Acetyl-2-bromopyridine is a pivotal intermediate with broad applications.[3]
-
Drug Development: It is a key building block in medicinal chemistry for creating complex, biologically active molecules. It has been used in the synthesis of compounds targeting neurological disorders and cancer.[3] Its structure is integral to developing small molecule inhibitors for specific disease targets.[5]
-
Agrochemicals: The compound is utilized in the synthesis of modern pesticides and herbicides, contributing to crop protection and enhanced yields.[3][6]
-
Materials Science: It serves as a monomer or structural unit in the preparation of functional organic materials, such as polymers and coatings with special photoelectric properties.[3][5]
-
Biochemical Research: It is employed as a research tool to investigate enzyme interactions and metabolic pathways, aiding in the identification of potential therapeutic targets.[3][12]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Acetyl-2-bromopyridine is classified as an irritant.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing to prevent skin and eye contact.[14][15]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[8][13]
-
Conclusion
5-Acetyl-2-bromopyridine is a cornerstone intermediate in organic synthesis, offering a gateway to a diverse range of complex molecules. Its well-defined reactivity, particularly in cross-coupling and substitution reactions, makes it indispensable for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for safely and effectively harnessing its full potential in scientific innovation.
References
- 1. 5-Acetyl-2-bromopyridine | CymitQuimica [cymitquimica.com]
- 2. 5-Acetyl-2-bromopyridine | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Acetyl-2-bromopyridine | 139042-59-4 | Benchchem [benchchem.com]
- 5. 5-Acetyl-2-bromopyridine 97% | High Purity Supplier & Manufacturer China | CAS 21404-38-6 | Applications, Safety Data, Price [pipzine-chem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Acetyl-2-bromopyridine CAS 139042-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 5-Acetyl-2-bromopyridine CAS#: 139042-59-4 [m.chemicalbook.com]
- 9. 5-Acetyl-2-bromopyridine CAS#: 139042-59-4 [amp.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 5-Acetyl-2-bromopyridine | 139042-59-4 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
